molecular formula C10H13NO B11721660 (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol CAS No. 220247-51-8

(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol

Cat. No.: B11721660
CAS No.: 220247-51-8
M. Wt: 163.22 g/mol
InChI Key: RAUHFTOXJZRVIJ-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol is a chemical compound belonging to the class of tetrahydroisoquinolines.

Preparation Methods

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol typically involves the reduction of isoquinoline derivatives. One common method includes the reduction of 7-formyl-1,2,3,4-tetrahydroisoquinoline using sodium borohydride (NaBH4) in methanol. This reaction proceeds under mild conditions and yields the desired alcohol .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, which can be optimized for higher yields and purity .

Chemical Reactions Analysis

(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Scientific Research Applications

(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Similar compounds to (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol include:

Properties

CAS No.

220247-51-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ylmethanol

InChI

InChI=1S/C10H13NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-2,5,11-12H,3-4,6-7H2

InChI Key

RAUHFTOXJZRVIJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)CO

Origin of Product

United States

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